Isopropyl trifluoromethanesulfonate

Description

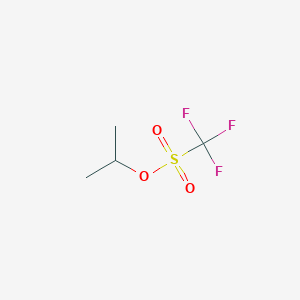

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O3S/c1-3(2)10-11(8,9)4(5,6)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJBHBQUEAGIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isopropyl Trifluoromethanesulfonate

Direct Synthesis Approaches

Direct synthesis methods provide straightforward pathways to isopropyl trifluoromethanesulfonate (B1224126), primarily involving the reaction of an isopropyl source with a triflating agent.

Synthesis from 2-Propanol and Trifluoromethanesulfonic Anhydride (B1165640)

A prevalent method for synthesizing isopropyl trifluoromethanesulfonate involves the direct reaction of 2-propanol with trifluoromethanesulfonic anhydride (Tf₂O). This reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the triflic acid byproduct. The use of a base is crucial for driving the reaction to completion and preventing the decomposition of the product.

While effective, this method presents challenges in post-reaction workup. The salt byproducts generated necessitate removal through aqueous extraction, a process that can be cumbersome and may lead to product decomposition, especially given the hydrolytic sensitivity of triflates. google.com

Preparation from Ortho Esters and Trifluoromethanesulfonic Anhydride under Mild Conditions

An alternative and milder approach involves the reaction of triisopropyl orthoformate with trifluoromethanesulfonic anhydride. google.com This method offers the significant advantage of proceeding under gentle conditions, which is particularly beneficial for the synthesis of unstable triflates. google.com

In a typical procedure, triisopropyl orthoformate is slowly added to trifluoromethanesulfonic anhydride under an ice bath. google.com The reaction is generally rapid, often completing within 15 minutes as monitored by nuclear magnetic resonance (NMR). google.com The primary byproduct of this reaction is isopropyl formate, a low-boiling ester that can be easily removed by distillation under reduced pressure. google.com This simplifies the purification process considerably compared to methods that produce salt byproducts. google.com A representative reaction yielded this compound as a colorless liquid in 75% yield. google.com

Table 1: Synthesis of Alkyl Trifluoromethanesulfonates from Ortho Esters and Trifluoromethanesulfonic Anhydride

| Alkyl Group | Ortho Ester | Yield (%) | Boiling Point (°C/mmHg) |

| Methyl | Trimethyl orthoformate | 99 | 47/42 |

| Isopropyl | Triisopropyl orthoformate | 75 | 25/1 |

| Isoamyl | Triisoamyl orthoformate | 90 | 25/0.2 |

Data sourced from a patented synthesis method. google.com

Nucleophilic Substitution Reactions in Alkyl Trifluoromethanesulfonate Formation

The formation of alkyl trifluoromethanesulfonates can also be achieved through nucleophilic substitution reactions where the triflate anion (TfO⁻) acts as the nucleophile. nih.govacs.org Although the triflate ion is an exceptional leaving group, its nucleophilic character has been exploited in various synthetic contexts. nih.gov

One of the earliest examples of this approach involved the metathesis reaction of alkyl halides with silver triflate. nih.gov This reaction is driven by the precipitation of the corresponding silver halide, which shifts the equilibrium towards the formation of the alkyl triflate. nih.gov This method is particularly suitable for the preparation of tertiary alkyl triflates. nih.gov

Considerations for the Preparation of Unstable Trifluoromethanesulfonates

The synthesis of unstable trifluoromethanesulfonates, such as secondary alkyl triflates like this compound, requires careful consideration of reaction conditions to prevent side reactions like elimination and rearrangement. google.com These compounds are known for their high reactivity, which makes their preparation challenging. google.com

The method utilizing ortho esters and trifluoromethanesulfonic anhydride is particularly well-suited for preparing these unstable compounds because it can be performed under very mild conditions. google.com This avoids the high temperatures and harsh reagents that can lead to decomposition. google.com The straightforward purification process, which avoids aqueous workups, further minimizes the risk of product loss. google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to control include temperature, stoichiometry, and mixing efficiency. smolecule.com

For industrial-scale production, maintaining a low temperature, typically between 0–10°C, is essential to prevent side reactions. smolecule.com Precise control over the ratio of reactants is achieved using automated dosing systems. smolecule.com Furthermore, high-shear mixers are employed to ensure efficient mass transfer, which is particularly important in viscous reaction mixtures. smolecule.com

Purification techniques are also a crucial part of the optimization process. Crude product is often washed with an aqueous sodium bicarbonate solution to neutralize any remaining acidic impurities. smolecule.com The final purification is typically achieved by fractional distillation under reduced pressure, which can yield the triflate ester with a purity exceeding 98%. smolecule.com

Large-Scale Synthesis Protocols for this compound

For the large-scale synthesis of this compound, process optimization and safety are paramount. smolecule.com Continuous flow synthesis has emerged as a superior alternative to traditional batch processing. smolecule.com

In a continuous flow setup, trifluoromethanesulfonic anhydride and isopropyl alcohol are precisely pumped into a microreactor. smolecule.com In-line mixing at a controlled temperature, such as 0°C, helps to manage the exothermic nature of the reaction. smolecule.com Real-time monitoring with techniques like Fourier-transform infrared spectroscopy (FT-IR) allows for precise tracking of the reaction's progress. smolecule.com This methodology significantly reduces reaction times, often from hours to minutes, and enhances the reproducibility of the synthesis. smolecule.com

Spectroscopic Characterization and Advanced Analytical Methodologies in Isopropyl Trifluoromethanesulfonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of isopropyl trifluoromethanesulfonate (B1224126) in solution. By analyzing the magnetic properties of atomic nuclei, researchers can map out the connectivity and environment of atoms within the molecule.

Proton (¹H) NMR spectroscopy is instrumental for analyzing the hydrogen atoms within the isopropyl group and for the rapid assessment of sample purity. The spectrum is expected to show two distinct signals corresponding to the methine (-CH) and methyl (-CH₃) protons of the isopropyl moiety.

The methine proton, being adjacent to the electron-withdrawing triflate group, would appear as a downfield multiplet (a septet) due to coupling with the six equivalent methyl protons. The methyl protons would appear as a doublet further upfield, coupled to the single methine proton. The integration of these signals in a 1:6 ratio is a key indicator of the compound's identity. Purity can be assessed by the absence of signals from common starting materials like isopropanol (B130326) or byproducts. rsc.org

Table 1: Predicted ¹H NMR Data for Isopropyl Trifluoromethanesulfonate

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| (CH₃)₂CH - | 4.8 - 5.2 | Septet | ~6-7 |

| (CH₃ )₂CH- | 1.4 - 1.6 | Doublet | ~6-7 |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, three signals are anticipated.

The methine carbon (-CH) is expected at a downfield position due to the direct attachment of the highly electronegative oxygen atom of the triflate group. The two equivalent methyl carbons (-CH₃) will appear at a more upfield position. The trifluoromethyl (CF₃) carbon will also be present, often showing a quartet splitting pattern due to coupling with the three fluorine atoms. rsc.orgspectrabase.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| (CH₃)₂C H- | 75 - 85 | Singlet |

| (C H₃)₂CH- | 20 - 25 | Singlet |

| C F₃SO₃- | 115 - 125 | Quartet |

Fluorine-19 (¹⁹F) NMR is a highly specific and sensitive technique for detecting the trifluoromethanesulfonate (triflate) group. The three equivalent fluorine atoms of the trifluoromethyl group give rise to a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly characteristic of the triflate anion and its esters. wiley-vch.de

Typically, the free triflate anion (CF₃SO₃⁻) resonates around -79 ppm. wiley-vch.de In covalent esters like this compound, the signal is expected in a similar region, often slightly shifted. For instance, sodium trifluoromethanesulfonate, used as an internal standard in kinetic studies, shows a signal at -73.9 ppm. scholaris.ca This direct detection makes ¹⁹F NMR an excellent tool for monitoring reactions involving the transfer or displacement of the triflate group. Its high sensitivity allows for precise quantification, making it ideal for kinetic analyses of alkylation reactions where this compound is consumed. scholaris.caresearchgate.net

Table 3: Typical ¹⁹F NMR Chemical Shifts for Triflate Species

| Species | Typical Chemical Shift (δ, ppm) |

| This compound (predicted) | -74 to -78 |

| Coordinated Triflate Ion | ~ -77 wiley-vch.de |

| Free Triflate Anion (CF₃SO₃⁻) | ~ -79 wiley-vch.de |

Variable-Temperature (VT) NMR studies can provide valuable information about the dynamic processes in molecules, such as conformational changes or the rates of chemical exchange. nih.gov For this compound, VT-NMR could be employed to study the rotation around the C-O and O-S bonds. While often assumed to be freely rotating at room temperature, significant energy barriers might exist, leading to distinct conformers at low temperatures. researchgate.netnih.gov Observing the coalescence or sharpening of NMR signals as the temperature changes allows for the calculation of the energy barriers for these rotational processes, offering deeper mechanistic insights into its reactivity. nih.gov

Infrared (IR) and Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for both the isopropyl and the triflate moieties.

Key expected vibrations include C-H stretching and bending from the isopropyl group. The triflate group will exhibit strong, characteristic absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds, as well as vibrations from the S-O and C-F bonds. These distinct peaks provide a spectroscopic fingerprint for the compound.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H (isopropyl) | Stretching | 2900 - 3000 | Medium |

| C-H (isopropyl) | Bending | 1370 - 1390 | Medium |

| S=O (triflate) | Asymmetric Stretching | 1410 - 1450 | Strong |

| S=O (triflate) | Symmetric Stretching | 1200 - 1250 | Strong |

| C-F (triflate) | Stretching | 1150 - 1220 | Strong |

| S-O-C (triflate ester) | Stretching | 1020 - 1060 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. whitman.edu

For this compound (C₄H₇F₃O₃S, Molecular Weight: 192.16 g/mol ), the molecular ion peak (M⁺˙) would be expected at m/z = 192. nih.gov However, due to the high reactivity of the compound and the lability of the triflate group, this peak might be of low intensity or absent in electron ionization (EI) mass spectra.

The fragmentation pattern is expected to be dominated by the cleavage of the C-O bond, which is the weakest bond in the isopropyl moiety. This would lead to the formation of an isopropyl cation and a triflate radical, or a triflate anion and an isopropyl radical. The most common fragmentation pathways would likely involve the loss of the stable trifluoromethyl group or the entire triflate group. libretexts.orglibretexts.org

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 192 | [C₄H₇F₃O₃S]⁺˙ | M⁺˙ | Molecular Ion |

| 177 | [C₃H₄F₃O₃S]⁺˙ | [M - CH₃]⁺ | Loss of a methyl radical |

| 149 | [CF₃SO₃]⁻ | [TfO]⁻ | Triflate anion (in negative ion mode) |

| 69 | [CF₃]⁺ | Trifluoromethyl cation | |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation (a common and stable secondary carbocation) youtube.com |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a sample. For a pure compound like this compound, this analysis provides experimental verification of its empirical and molecular formula. The molecular formula of this compound is C₄H₇F₃O₃S, with a molecular weight of 192.16 g/mol . smolecule.comguidechem.com

The theoretical elemental composition, derived from the molecular formula, serves as a benchmark against which experimentally obtained data are compared. A close correlation between the theoretical and experimental values provides strong evidence for the compound's identity and purity.

Theoretical Elemental Composition of this compound (C₄H₇F₃O₃S)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 25.01 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.68 |

| Fluorine | F | 19.00 | 3 | 57.00 | 29.66 |

| Oxygen | O | 16.00 | 3 | 48.00 | 24.98 |

| Sulfur | S | 32.07 | 1 | 32.07 | 16.69 |

| Total | 192.18 | 100.00 |

Note: Values are rounded for clarity.

Discrepancies between the experimental and theoretical percentages can indicate the presence of impurities, residual solvents, or an incorrect structural assignment. Therefore, elemental analysis is a crucial quality control step in the synthesis and purification of this compound and its derivatives.

X-ray Crystallography for Solid-State Structural Elucidation of Related Complexes and Derivatives

Research in this area often focuses on metal complexes where the trifluoromethanesulfonate (triflate) anion acts as a counter-ion or a ligand. The structural details of these complexes are crucial for fields such as catalysis and materials science. acs.org

For instance, the crystal structure of tris(1,10-phenanthroline)mercury(II) trifluoromethanesulfonate has been determined by single-crystal X-ray diffraction. scite.ai This analysis revealed a distorted octahedral geometry around the mercury(II) center, providing precise measurements of the Hg-N bond lengths and the N-Hg-N bond angles. scite.ai Such information is vital for understanding the coordination chemistry of the triflate anion in the presence of bulky ligands.

Furthermore, the study of ligands containing bulky groups, such as isopropyl moieties, is also advanced by X-ray crystallography. For example, the crystal structure of a nickel(II) complex with a bulky bis(pyrazolyl)methane carboxylate ligand demonstrated a pseudo-octahedral geometry around the metal center. researchgate.net

These examples underscore the power of X-ray crystallography to provide detailed structural insights that are not attainable through other analytical methods. The data obtained from these studies are fundamental to understanding the structure-property relationships in a wide range of chemical systems related to this compound.

Computational Chemistry and Theoretical Studies on Isopropyl Trifluoromethanesulfonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry for investigating the electronic structure of many-body systems. youtube.comyoutube.com It offers a balance between accuracy and computational cost, making it suitable for studying a wide range of chemical phenomena. youtube.comarxiv.org

Prediction of Electronic Properties and Molecular Structures

DFT calculations are instrumental in predicting the electronic properties and molecular structures of isopropyl trifluoromethanesulfonate (B1224126). These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.

One of the key features of isopropyl trifluoromethanesulfonate is the trifluoromethanesulfonate (triflate) group, which is known for its strong electron-withdrawing nature due to the three fluorine atoms. This property makes the triflate group an excellent leaving group in nucleophilic substitution reactions. Natural bond orbital analysis, a method used in conjunction with DFT, can reveal significant positive charge development on the carbon atom attached to the triflate group, further explaining its reactivity.

| Property | Description | Source |

| Electron-Withdrawing Nature | The triflate group strongly withdraws electron density due to the high electronegativity of the fluorine atoms. | smolecule.com |

| Leaving Group Ability | The strong electron-withdrawing nature and resonance stabilization of the resulting anion make the triflate group an excellent leaving group. | smolecule.com |

| Positive Charge Development | Natural bond orbital analysis indicates a significant buildup of positive charge on the carbon atom bonded to the triflate group. | smolecule.com |

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are crucial for mapping out the potential energy surfaces of reactions involving this compound. This allows for the elucidation of reaction mechanisms and the characterization of transition states. By calculating the energies of reactants, products, and intermediates, as well as the activation energies for different reaction pathways, researchers can gain a deeper understanding of how these reactions proceed.

For instance, in nucleophilic substitution reactions, DFT can be used to model the transition state, revealing details about bond breaking and bond formation. Analysis of transition state geometries often shows elongated C-O bonds (in the range of 2.0-2.4 Å) and C-Nu (nucleophile) bonds (in the range of 2.5-3.0 Å). This indicates that the bond to the leaving group is significantly broken while the bond to the incoming nucleophile is only partially formed, suggesting a loose, dissociative character for the transition state, even in reactions that are nominally considered SN2. smolecule.com These computational findings often align well with experimental activation energies, thereby validating the theoretical models used. smolecule.com

Structure-Activity Relationship (SAR) Modeling

While specific Structure-Activity Relationship (SAR) modeling studies focused solely on this compound are not extensively documented in the provided search results, the principles of SAR are highly relevant. SAR modeling aims to correlate the chemical structure of a compound with its biological activity or chemical reactivity. In the context of this compound, DFT-calculated descriptors such as electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and various electronic parameters can be used as inputs for developing SAR models. These models could predict the reactivity of a series of related triflate esters in various reactions or their potential biological effects.

Molecular Dynamics (MD) Simulations for Solvation Phenomena and Ion Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. rsc.org These simulations can provide detailed insights into solvation phenomena and the interactions between ions and solvent molecules, which are crucial for understanding reactions in solution.

For reactions involving this compound, MD simulations can model the explicit interactions between the triflate and the surrounding solvent molecules. This is particularly important as solvent effects can significantly influence reaction rates and mechanisms. mdpi.com Different solvation models, such as implicit continuum models (like PCM or SMD) and explicit solvent models, can be employed. mdpi.compitt.edu While implicit models are computationally less expensive, explicit models, where individual solvent molecules are included in the simulation, can provide a more accurate and detailed picture of the solvation shell and specific solute-solvent interactions. pitt.edu For instance, MD simulations can reveal the organization of solvent molecules around the reacting species and how this organization changes along the reaction pathway.

Kinetic Isotope Effect (KIE) Studies: Computational Predictions and Experimental Verification

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov KIE studies are a valuable tool for probing reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state. nih.govnih.gov

Computational methods, often in conjunction with DFT, can be used to predict KIEs for reactions involving this compound. These calculations involve determining the vibrational frequencies of the reactants and the transition state for both the isotopically labeled and unlabeled species. The predicted KIEs can then be compared with experimentally measured values to validate the proposed reaction mechanism. For example, a significant primary KIE would be expected if a C-H bond to the isopropyl group is broken in the rate-determining step of a reaction.

Analysis of Nucleophilicity and Electrophilicity Indices in Triflate-Mediated Reactions

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices, such as electrophilicity (ω) and nucleophilicity (N). nih.gov These indices are powerful tools for understanding and predicting the course of chemical reactions. nih.govacs.orgnih.gov

The electrophilicity index measures the ability of a species to accept electrons, while the nucleophilicity index quantifies its electron-donating ability. nih.gov In reactions involving this compound, the triflate acts as a potent electrophile due to the electron-withdrawing nature of the trifluoromethyl group. smolecule.com The electrophilicity and nucleophilicity indices of the reactants can be calculated using DFT. researchgate.net

Analysis of these indices can help in rationalizing the observed reactivity and selectivity in triflate-mediated reactions. For instance, the interaction between the most electrophilic center of the triflate and the most nucleophilic center of the reacting partner will likely govern the reaction pathway. nih.gov These indices can be used to compare the reactivity of different nucleophiles towards this compound or to assess the electrophilic character of different triflate esters.

| Reactivity Index | Description | Relevance to this compound | Source |

| Electrophilicity (ω) | A measure of a molecule's ability to accept electrons. | This compound is a strong electrophile due to the triflate group. | smolecule.comnih.gov |

| Nucleophilicity (N) | A measure of a molecule's ability to donate electrons. | Used to predict the reactivity of various nucleophiles towards the triflate. | nih.govacs.org |

| Local Electrophilicity (ωk) | Identifies the most electrophilic centers within a molecule. | Pinpoints the carbon atom attached to the triflate group as the primary site for nucleophilic attack. | nih.gov |

| Local Nucleophilicity (Nk) | Identifies the most nucleophilic centers within a molecule. | Determines the most reactive site on the nucleophile that will interact with the triflate. | nih.gov |

Conformational Analysis and Energy Landscape Mapping

A comprehensive understanding of the chemical reactivity and physical properties of this compound necessitates a detailed exploration of its conformational landscape. The flexibility of the isopropyl group and its orientation relative to the bulky and strongly electron-withdrawing trifluoromethanesulfonate group can significantly influence the molecule's dipole moment, steric accessibility, and ultimately its role in chemical reactions. Computational chemistry provides powerful tools to map the potential energy surface (PES) of this molecule, identifying stable conformers, transition states for their interconversion, and the associated energy barriers.

Detailed research findings from dedicated computational studies on the conformational analysis of this compound are not extensively available in the public domain as of the latest literature review. However, the methodologies for such an analysis are well-established. A typical computational investigation would employ quantum mechanical methods, such as Density Functional Theory (DFT), to systematically explore the conformational space of the molecule.

The primary degrees of freedom that dictate the conformational isomers of this compound are the dihedral angles around the C-O and S-O bonds. Specifically, the key dihedral angles to consider would be:

τ1 (C-S-O-C): Rotation around the S-O bond, which would define the orientation of the isopropyl group relative to the trifluoromethyl group.

τ2 (S-O-C-H): Rotation around the O-C bond of the isopropyl group, which would alter the positions of the methyl groups relative to the sulfonate moiety.

A relaxed scan of the potential energy surface by systematically varying these dihedral angles would reveal the low-energy conformers. For each point on the PES scan, the remaining geometrical parameters would be optimized to ensure the system is at a minimum energy for that specific conformation.

Illustrative Research Findings:

In the absence of specific published data for this compound, the following tables present hypothetical yet plausible results that would be expected from a thorough computational study. These tables are designed to illustrate the type of data generated in such an analysis.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

This table would list the identified stable conformers, their defining dihedral angles, and their energies relative to the most stable conformer (global minimum).

| Conformer | Dihedral Angle (τ1, C-S-O-C) (°) | Dihedral Angle (τ2, S-O-C-H) (°) | Relative Energy (kcal/mol) |

| I (Global Minimum) | 180 (anti-periplanar) | 60 (gauche) | 0.00 |

| II | 60 (gauche) | 180 (anti-periplanar) | 1.25 |

| III | -60 (gauche) | 180 (anti-periplanar) | 1.25 |

| IV | 0 (syn-periplanar) | 60 (gauche) | 3.50 |

Note: The data presented in this table is illustrative and intended to represent the expected outcomes of a computational study. It is not based on published experimental or theoretical data.

Table 2: Hypothetical Rotational Barriers for Interconversion of this compound Conformers

This table would quantify the energy required to rotate around the key single bonds, indicating the kinetic stability of the different conformers at room temperature.

| Rotational Process | Transition State Dihedral Angles (τ1, τ2) (°) | Rotational Barrier (kcal/mol) |

| Conformer I ↔ Conformer II | (120, 120) | 4.8 |

| Conformer II ↔ Conformer III | (0, 180) | 2.5 |

| Rotation of CF3 group | - | ~2.0 |

Note: The data presented in this table is illustrative and intended to represent the expected outcomes of a computational study. It is not based on published experimental or theoretical data.

The energy landscape mapping would likely reveal that the most stable conformer adopts a staggered arrangement to minimize steric hindrance between the bulky isopropyl and triflate groups. The rotational barriers would provide insight into the flexibility of the molecule and the ease with which it can adopt different conformations to participate in chemical reactions. For instance, a relatively low barrier for the interconversion between conformers would suggest that the molecule is conformationally labile at ambient temperatures.

Safety, Handling, and Environmental Considerations in Academic Research with Isopropyl Trifluoromethanesulfonate

Laboratory Safety Protocols and Risk Mitigation

Comprehensive laboratory safety protocols are essential when working with Isopropyl trifluoromethanesulfonate (B1224126). These protocols are designed to minimize the risk of exposure and injury through established procedures for handling, personal protection, and storage.

Isopropyl trifluoromethanesulfonate is a potent alkylating agent and is expected to be corrosive and moisture-sensitive. fishersci.comsmolecule.com Handling of this and similar reactive chemicals requires careful planning and execution to avoid accidental contact and violent reactions. nextgen-protocols.org

All manipulations involving this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors. fishersci.comnih.govtru.ca The work area should be kept clean and uncluttered, and all containers must be clearly labeled with the chemical name and associated hazards. caltech.eduucblueash.edu To prevent inadvertent contamination of common surfaces, gloves should be removed before leaving the immediate work area. nih.gov It is crucial to avoid contact with incompatible materials to prevent vigorous reactions. fishersci.com When transferring the reagent, only the necessary amount should be used. tru.ca

Table 1: Key Handling Procedures for this compound

| Procedure | Rationale |

|---|---|

| Use in a chemical fume hood | To prevent inhalation of potentially harmful vapors. fishersci.comtru.ca |

| Wear appropriate PPE | To protect skin and eyes from the corrosive effects of the chemical. fishersci.com |

| Avoid contact with moisture | This compound is moisture sensitive and can hydrolyze. fishersci.com |

| Handle away from incompatibles | To prevent potentially violent or hazardous reactions. fishersci.com |

| Use smallest quantities necessary | To minimize the risk and potential scale of an accident. tru.ca |

| Label all containers clearly | To prevent accidental misuse and ensure proper identification of hazards. ucblueash.edu |

Appropriate Personal Protective Equipment (PPE) is the primary barrier against chemical exposure. For handling this compound and other corrosive reagents, a comprehensive PPE ensemble is required. coleparmer.com

Personal Protective Equipment (PPE) includes:

Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory. szabo-scandic.com In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles. nih.gov

Skin and Body Protection: A laboratory coat is required. fsu.edu For handling corrosive materials, a chemical-resistant apron and appropriate protective clothing should be worn to prevent skin contact. nextgen-protocols.orgaccomn.com

Hand Protection: Chemical-resistant gloves are essential. nih.gov Given the corrosive nature of the compound, impervious gloves are recommended. accomn.com It is important to select gloves made of a material known to be resistant to this class of chemicals and to inspect them for any signs of degradation before use. nih.gov

Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. ucblueash.edu

Emergency response procedures must be clearly understood by all personnel working with this compound. In the event of skin contact, the affected area should be flushed immediately with copious amounts of water for at least 15 minutes, and all contaminated clothing should be removed. fsu.eduprinceton.edu For eye contact, an eyewash station should be used to flush the eyes for a minimum of 15 minutes, holding the eyelids open. princeton.edu In case of inhalation, the individual should be moved to fresh air. cdc.gov Immediate medical attention should be sought for any exposure. fsu.eduprinceton.edu Spill kits containing appropriate absorbent materials should be readily available. coleparmer.com For large or unmanageable spills, the area should be evacuated, and emergency personnel notified. nmsu.edu

Table 2: Emergency Response for this compound Exposure

| Exposure Route | Immediate Action |

|---|---|

| Skin Contact | Immediately flush with water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. fsu.eduprinceton.edu |

| Eye Contact | Immediately flush eyes with water for at least 15 minutes using an eyewash station. Seek medical attention. princeton.edu |

| Inhalation | Move to fresh air. Seek medical attention if symptoms persist. princeton.educdc.gov |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. fishersci.com |

Proper storage of this compound is critical to maintaining its stability and preventing hazardous reactions. It should be stored in a cool, dry, and well-ventilated area, away from sources of heat or ignition. fishersci.com The container must be kept tightly closed to prevent contact with moisture, as the compound is moisture-sensitive. fishersci.com Storage in a designated corrosives area is recommended. fishersci.com

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases. fishersci.com Contact with these substances can lead to vigorous and potentially dangerous reactions. Therefore, it must be segregated from these materials during storage. fishersci.com

Table 3: Storage and Incompatibility of this compound

| Parameter | Requirement |

|---|---|

| Storage Location | Cool, dry, well-ventilated area. fishersci.com |

| Container | Tightly closed, properly labeled. fishersci.com |

| Atmosphere | Store under an inert atmosphere due to moisture sensitivity. fishersci.com |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. fishersci.com |

| Segregation | Must be stored separately from incompatible materials. fishersci.com |

Chemical Waste Management and Disposal Research

The disposal of this compound and related waste must be conducted in an environmentally responsible manner, adhering to all institutional and regulatory guidelines for hazardous waste.

As a reactive and potentially toxic chemical, this compound waste must be managed as hazardous waste. ucsd.edu Disposal into sanitary sewers or regular trash is strictly prohibited. usc.edu The primary strategy for disposal is to collect the waste in designated, compatible, and properly labeled containers. hazardouswasteexperts.com

The waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory. usc.edu It is crucial to avoid mixing incompatible waste streams. nipissingu.ca For final disposal, the labeled waste containers are collected by the institution's environmental health and safety (EH&S) department for transport to a licensed hazardous waste disposal facility. ucsd.edu Given its reactivity, it may be prudent to neutralize or deactivate any residual this compound as a final step in an experimental procedure, provided this can be done safely and does not create a more hazardous substance. unep.org

Preventing environmental contamination begins with good laboratory practices. This includes minimizing the generation of chemical waste by carefully planning experiments and using the smallest scale possible. nextgen-protocols.org Any spills should be cleaned up immediately using appropriate absorbent materials, and the resulting contaminated materials must be disposed of as hazardous waste. coleparmer.com

The environmental fate of trifluoromethanesulfonates is an area of ongoing research. While some perfluorinated compounds are known for their persistence in the environment, the triflate anion can undergo hydrolysis. unep.orgitrcweb.org However, the degradation products and their environmental impact must be considered. The trifluoromethyl group (-CF3) is generally resistant to degradation. unep.org Therefore, preventing the release of these compounds into the environment is the most effective way to avoid potential long-term contamination. unep.org This includes proper disposal of not only the chemical itself but also any contaminated labware or materials. ucsd.edu

Environmental Fate and Ecotoxicity Studies

The environmental impact of this compound is primarily understood through the study of its constituent parts and related per- and polyfluoroalkyl substances (PFAS). The ester is expected to hydrolyze, releasing isopropanol (B130326) and trifluoromethanesulfonic acid. The subsequent fate and effects of these degradation products, particularly the persistent trifluoromethanesulfonate anion and its potential further breakdown product, trifluoroacetic acid, are of significant environmental interest.

Impact on Aquatic Ecosystems

Studies on analogous compounds like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) show a range of effects on aquatic life. For instance, high concentrations of PFOA and PFOS have been shown to inhibit the growth of the submerged aquatic plant Vallisneria natans nih.gov. The toxicity of these substances is often moderate to low in acute studies but raises concerns due to their persistence scispace.com. Zooplankton communities can also be affected, with PFOS showing a high persistence in the water phase and causing significant reductions in zooplankton populations at concentrations of 10 mg/L and 30 mg/L nih.gov.

The trifluoromethanesulfonate (TFMS) anion itself is identified as a persistent and mobile organic chemical nih.gov. Its high solubility and stability mean it will primarily reside and be transported in aqueous environments. While its specific aquatic toxicity is not as extensively studied as long-chain PFAS, its persistence raises concerns for potential long-term exposure effects on aquatic ecosystems.

Table 1: Ecotoxicity of Selected Perfluorinated Compounds in Aquatic Organisms

| Compound | Organism | Effect | Concentration | Source |

|---|---|---|---|---|

| PFOA & PFOS | Vallisneria natans (submerged plant) | Growth inhibition | High concentrations | nih.gov |

| PFOS | Daphnia magna (water flea) | 48h immobility NOEC | 0.8 mg/L | nih.gov |

| PFOS | Zooplankton Community | 90-100% population reduction (after 2 weeks) | 10 mg/L | nih.gov |

| PFOS | Paracentrotus lividus (sea urchin) | Acute EC50 | 20 mg/L | nih.gov |

Potential Effects on Soil pH, Microbial Respiration, and Biogeochemical Cycles

Upon introduction to the terrestrial environment, this compound would likely hydrolyze, releasing trifluoromethanesulfonic acid. As a superacid, it would readily dissociate, potentially causing a significant localized decrease in soil pH. Soil pH is a master variable that influences a wide range of soil processes, including nutrient availability and microbial activity peerj.com. A rapid change in pH can impact the mineralization of organic matter and key biogeochemical cycles like the nitrogen cycle peerj.comnih.gov. For example, nitrification is often inhibited in acidic soils where the pH is below 5.5 peerj.com.

The impact of the trifluoromethanesulfonate anion on soil microbial communities is not well-documented. However, studies on other sulfonated compounds, such as sulfonamide antibiotics, have shown that they can negatively affect soil microbial populations and reduce microbial respiration in a manner dependent on concentration and exposure time researchgate.netnih.gov. Similarly, other complex organic molecules like the herbicide trifluralin have been shown to influence the biomass, community structure, and function of soil microorganisms, including effects on the nitrogen cycle frontiersin.org. Given these findings, it is plausible that a significant release of trifluoromethanesulfonate could alter soil microbial community structure and function.

Degradation Pathways and Atmospheric Lifetime (Broader Trifluoromethanesulfonate and Isopropanol Context)

Should this compound be released into the atmosphere, its environmental fate would be dictated by the degradation of the isopropanol moiety and the stability of the trifluoromethanesulfonate group. The atmospheric lifetime of many volatile organic compounds is determined by their reaction rate with hydroxyl (OH) radicals nih.gov.

Isopropanol and related compounds like isopropyl ether are known to be subject to volatilization and subsequent atmospheric degradation taylorfrancis.com. The primary atmospheric loss process for isopropanol is its gas-phase reaction with OH radicals. This reaction is relatively rapid, leading to a short atmospheric lifetime for the isopropyl portion of the molecule.

In contrast, the trifluoromethanesulfonate group, characterized by the strong carbon-fluorine bond within its trifluoromethyl (CF3) component, is exceptionally resistant to degradation unep.org. Once the ester is cleaved, the resulting trifluoromethanesulfonate anion is highly persistent in the environment. While the initial atmospheric breakdown of the parent compound may be relatively quick, it results in the release of this highly stable anion.

Formation and Accumulation of Trifluoroacetic Acid (TFA) as a Persistent Degradation Product

A significant concern with the environmental degradation of many fluorinated compounds is the formation of trifluoroacetic acid (TFA) noaa.gov. Substances that contain a trifluoromethyl (CF3) group, such as trifluoromethanesulfonate, are potential precursors to TFA unep.org. The atmospheric oxidation of various hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) is a known source of TFA mdpi.comresearchgate.net.

TFA is an environmentally persistent terminal breakdown product unep.org. It is highly soluble in water, and upon entering aquatic systems, it dissociates to form the trifluoroacetate anion, which is chemically and biologically stable mdpi.com. The ultimate environmental sink for TFA is surface waters, particularly the oceans unep.org. It has no known significant degradation pathways in aqueous environments and is estimated to have a half-life of several hundred years mdpi.comnih.gov.

The accumulation of TFA in various environmental compartments, including rainwater, surface waters, and soils, is a growing concern researchgate.net. While it is not known to significantly bioaccumulate in food chains, its extreme persistence and mobility mean that its concentration in the global water cycle is expected to continue to increase as more precursor compounds are released and degrade unep.orgmdpi.com. Biological degradation of certain fluorochemicals in soil and water may also contribute as a source of TFA to the environment nih.gov.

Table 2: Properties and Environmental Fate of Trifluoroacetic Acid (TFA)

| Property | Description | Source |

|---|---|---|

| Persistence | Extremely high; estimated half-life of several hundred years in water. | nih.gov |

| Mobility | Highly mobile in the environment due to high water solubility. | mdpi.com |

| Primary Sink | Oceans and other surface water bodies. | unep.org |

| Formation | A terminal atmospheric degradation product of many compounds containing a CF3 group, including some HFCs and HFOs. | unep.orgmdpi.com |

| Aquatic Fate | Dissociates to the stable trifluoroacetate anion; no known degradation pathways in aqueous phases. | mdpi.com |

Future Research Directions and Emerging Trends in Isopropyl Trifluoromethanesulfonate Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, and the production and application of triflates are no exception. Future research will prioritize the development of methodologies that are more environmentally benign.

A significant area of focus is the replacement of conventional solvents with greener alternatives. Deep eutectic solvents (DESs) and ionic liquids (ILs) are showing considerable promise. nih.govmdpi.com For instance, the synthesis of the pharmaceutical atenolol (B1665814) has been successfully demonstrated in a choline (B1196258) chloride:ethylene glycol DES, which acts as both the solvent and catalyst, leading to excellent yields and the potential for industrial-scale production. nih.gov Similarly, imidazolium-based ionic liquids are being explored as recyclable reaction media for reactions involving triflates. mdpi.comcore.ac.uk

Another key trend is the use of more sustainable catalysts. Metal triflates, particularly those based on abundant and low-toxicity metals like bismuth (Bi(OTf)₃), are gaining traction as "green" Lewis acid catalysts. core.ac.ukresearchgate.net They are effective in various transformations, including protection and deprotection reactions, and can often be used in catalytic amounts and recycled. mdpi.comresearchgate.net Research is also directed towards developing recyclable catalytic systems for processes like the depolymerization of plastics, where metal triflates have shown high efficiency. rsc.org

Exploration of Novel Catalytic Systems Based on Isopropyl Trifluoromethanesulfonate (B1224126) and its Analogues

Isopropyl triflate is a potent electrophile, making it a valuable component in the design of novel catalytic systems. Research is actively exploring its use, and that of its analogues, to mediate a wide range of organic transformations.

Metal triflates, including those of scandium, copper, hafnium, iron, and aluminum, have been demonstrated as effective Lewis acid catalysts in reactions such as glyoxylate (B1226380) arylation and Prins-type cyclizations. researchgate.netmdpi.com Future work will likely focus on expanding the scope of these catalysts to new reactions and improving their selectivity. For example, nickel-catalyzed cross-coupling reactions that can activate C-O bonds in phenol (B47542) derivatives (which can be converted to triflates) are a promising area for creating C-C bonds. researchgate.net The development of synergistic catalytic systems, where a triflate species works in concert with another catalyst, is also a burgeoning field.

Furthermore, there is growing interest in glycosyl sulfonates that go beyond the commonly used triflates. nih.gov While glycosyl triflates are known intermediates in many glycosylation reactions, other sulfonates are being investigated to achieve highly stereoselective transformations without the need for directing groups, tackling traditionally difficult synthetic challenges. nih.gov The fine-tuning of the sulfonate group offers a pathway to control reactivity and selectivity in complex oligosaccharide synthesis.

| Catalyst System | Application | Research Focus |

| Bismuth Triflate (Bi(OTf)₃) | Lewis acid catalysis (e.g., deprotection) | Green and recyclable catalysis |

| Nickel-Phosphine/Silyl Triflate | C-O/C-H Cross-coupling | Direct synthesis of heterobiaryls |

| Glycosyl Sulfonates (Non-Triflate) | Stereoselective glycosylation | Controlling selectivity without directing groups |

| Metal Triflates (Sc, Cu, Hf, etc.) | Prins cyclization, Arylation | Expanding reaction scope and substrate compatibility |

Expansion into Advanced Materials Science and Niche Polymer Applications

The unique reactivity of triflates positions them as valuable tools in materials science and polymer chemistry. An emerging application is in the lifecycle management of plastics. Metal triflates and trifluoromethanesulfonic acid have been employed as highly efficient catalysts for the complete depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET) into its constituent monomers, which can then be repolymerized, contributing to a circular economy for plastics. rsc.org

In the realm of drug delivery, triflate chemistry can be implicitly involved in the synthesis of monomers for biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), which is used in controlled-release drug formulations. pharmtech.com The development of novel polymer-based materials, where triflates are used to initiate polymerization or to modify polymer backbones, is an active area of research.

Solid-phase synthesis, crucial for creating biopolymers like peptides and oligonucleotides, is another area of expansion. google.comacs.org Triflates are used in the synthesis of oxetanes and other cyclic ethers that can be incorporated as building blocks into complex molecules. acs.org The use of polymer resins in conjunction with triflate-mediated cyclization reactions allows for the efficient production of unique molecular scaffolds for drug discovery and materials science. acs.org

In-depth Mechanistic Studies through Advanced Spectroscopic and Computational Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of new reagents and catalysts. For reactions involving isopropyl trifluoromethanesulfonate, a combination of advanced spectroscopic methods and computational analysis is providing unprecedented insight.

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in detecting and characterizing transient intermediates, such as covalent α-mannosyl triflates in glycosylation reactions. acs.org These studies have revealed how the triflate counteranion is essential for achieving high β-selectivity and how electron-withdrawing groups on the sugar backbone can stabilize these key intermediates. acs.org

In parallel, computational chemistry is being used to model reaction pathways and transition states. researchgate.netresearchgate.net For nickel-catalyzed cross-coupling reactions involving triflates, computational analysis helps to elucidate the roles of the ligand and the triflate in the catalytic cycle, guiding the rational design of more efficient catalysts. researchgate.net These in-depth mechanistic studies are critical for moving beyond empirical observations to a predictive understanding of reactivity, which will accelerate the discovery of new transformations.

| Technique | Application/Insight | Key Findings |

| Low-Temperature NMR | Characterization of glycosyl triflate intermediates | Direct observation of covalent triflate species; role of counteranion in selectivity. acs.org |

| Computational Analysis | Modeling of Ni-catalyzed cross-coupling | Elucidation of ligand and triflate roles in the catalytic cycle. researchgate.net |

| Kinetic Studies | Understanding reaction rates and dependencies | Determining the influence of substrate, catalyst, and conditions on reaction outcomes. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of triflate chemistry into continuous flow and automated synthesis platforms represents a major leap forward in efficiency, safety, and scalability.

Automated synthesis, particularly for complex molecules like oligosaccharides, heavily relies on robust and high-yielding reactions, where triflate-mediated glycosylations are prominent. google.comacs.orgnih.gov Automated synthesizers can perform iterative coupling and deprotection cycles, using triflate-based activators like NIS/TfOH, to rapidly assemble complex glycans that are candidates for vaccines and other biological applications. google.comnih.gov The development of new building blocks and activators compatible with these automated platforms is a key research direction. acs.orgnih.gov

Flow chemistry offers significant advantages for reactions that are highly exothermic or involve unstable intermediates, which is often the case with powerful reagents like triflates. pharmtech.comethernet.edu.et Performing such reactions in a continuous flow reactor allows for precise control over temperature and reaction time, improving safety and selectivity. This approach has been used to scale up the production of key intermediates for Suzuki-Miyaura coupling reactions, where triflates serve as pseudohalide coupling partners. pharmtech.com Future research will focus on adapting more triflate-based transformations to flow conditions, enabling safer and more efficient manufacturing processes. ethernet.edu.et

Research into Recycling and Lifecycle Management of Trifluoromethanesulfonate Reagents

As the use of triflates becomes more widespread, developing strategies for their recycling and lifecycle management is a critical aspect of sustainable chemistry. The trifluoromethanesulfonate anion itself is relatively stable, opening up possibilities for its recovery and reuse.

Research is focusing on the development of recyclable catalysts, such as metal triflates supported on solid matrices or used in biphasic systems where they can be easily separated from the product and reused. rsc.orgmdpi.com In processes using ionic liquids with a triflate anion, the recovery and reuse of the ionic liquid after the reaction is a key feature of the green methodology. mdpi.com Studies have shown that imidazolium-based triflate ionic liquids can be recovered from aqueous layers and reused for several cycles without a significant loss of catalytic activity. mdpi.com

The concept of lifecycle management also extends to the products derived from triflate chemistry. pharmtech.comamazonaws.com In the pharmaceutical industry, for example, understanding the entire manufacturing process, including the potential for impurities derived from reagents like alkyl sulfonic acids (the precursors to triflates), is essential for regulatory approval and long-term product stewardship. amazonaws.com Future efforts will likely involve designing integrated processes where the triflate-containing byproducts are not treated as waste but are instead captured and reconverted into useful starting materials.

Q & A

Q. What are the standard synthetic routes for preparing isopropyl trifluoromethanesulfonate (IPTf), and how do reaction conditions influence yield and purity?

IPTf is typically synthesized via the reaction of trifluoromethanesulfonic anhydride with isopropyl alcohol under controlled conditions. Key parameters include temperature (room temperature to 35°C), stoichiometry, and the use of bases like sodium bicarbonate to neutralize triflic acid byproducts . Microwave-assisted synthesis has also been employed for rapid alkylation, achieving high yields (e.g., 99% in hydroperoxide alkylation reactions) with scandium triflate as a catalyst . Purity (>98%) is often verified via chelometric titration or gravimetric analysis .

Q. What safety protocols are critical when handling IPTf in laboratory settings?

IPTf is a potent alkylating agent and requires stringent safety measures:

- Use PPE (nitrile gloves, lab coats, goggles) to avoid skin/eye contact.

- Conduct reactions in fume hoods to mitigate inhalation risks.

- Store under inert gas (argon) in moisture-free environments to prevent hydrolysis or decomposition .

- Dispose of waste via certified hazardous waste management services to avoid environmental contamination .

Q. How can researchers assess the stability of IPTf under varying storage conditions?

Stability studies should monitor:

- Moisture sensitivity : IPTf degrades in humid environments, releasing triflic acid. Use desiccants or argon-charged containers .

- Thermal stability : Differential scanning calorimetry (DSC) can detect decomposition temperatures. Avoid prolonged exposure to >40°C .

- Light sensitivity : Store in amber glassware or light-protected containers to prevent photolytic breakdown .

Q. What analytical techniques are recommended for characterizing IPTf and its impurities?

- Purity analysis : Chelometric titration (for metal ion content) and gravimetric analysis (e.g., ignition to oxide for hafnium analogs) .

- Structural confirmation : NMR (¹H/¹³C) and FTIR spectroscopy to verify functional groups (e.g., triflate anion at ~1,250 cm⁻¹) .

- Impurity profiling : Ion chromatography with conductivity detection for trace sulfonate byproducts .

Advanced Research Questions

Q. How does IPTf function as an alkylating agent in enantioselective catalysis, and what mechanistic insights exist?

IPTf’s strong electrophilicity enables alkylation of nucleophiles like hydroperoxides without requiring strong bases. In rhodium-catalyzed hydroacylation, IPTf stabilizes transition states via triflate counterions, enhancing enantioselectivity (e.g., 89% ee in ketone functionalization) . Kinetic studies using ¹⁹F NMR can track triflate dissociation dynamics .

Q. What strategies resolve contradictions in reported reactivity or purity data for IPTf?

Discrepancies in purity (e.g., 90% vs. 98%) may arise from:

- Synthetic routes : Microwave vs. traditional heating alters byproduct profiles .

- Analytical methods : Gravimetric analysis may overestimate purity compared to chromatographic techniques .

- Storage history : Degradation during prolonged storage can reduce effective purity . Mitigation includes cross-validating results via multiple techniques (e.g., NMR + titration) and documenting storage conditions meticulously.

Q. How can IPTf-derived impurities be quantified in pharmaceutical intermediates, and what thresholds apply?

Ion-pair chromatography with conductivity detection achieves parts-per-million (ppm) sensitivity for sulfonate impurities. For genotoxic impurities (GTIs), the threshold of toxicological concern (TTC) is 1.5 µg/day, requiring method validation per ICH Q3A guidelines . Sample preparation involves derivatization with headspace gas chromatography for volatile byproducts .

Q. What role does IPTf play in ionic liquid synthesis, and how do its properties influence electrochemical applications?

IPTf is a precursor for hydrophobic ionic liquids (e.g., N-butyl-N-methylpyrrolidinium triflate). Its low viscosity and high thermal stability (up to 300°C) make it suitable for high-temperature electrolytes. Electrochemical impedance spectroscopy (EIS) reveals ion mobility correlations with triflate anion size .

Key Recommendations for Researchers

- Experimental Design : Use controlled atmosphere techniques (argon/vacuum) to minimize hydrolysis during synthesis .

- Data Validation : Cross-reference purity data across spectroscopic and titrimetric methods to address variability .

- Safety Compliance : Adopt OSHA guidelines for alkylating agent handling, including regular fume hood airflow checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.